N-(4-fluorophenyl)-3,5-dimethylbenzamide
Description
N-(4-Fluorophenyl)-3,5-dimethylbenzamide is a benzamide derivative characterized by a 3,5-dimethyl-substituted benzoyl group linked to a 4-fluorophenylamine moiety. The fluorine atom at the para position of the phenyl ring and the methyl groups at the 3,5-positions of the benzamide core are critical for modulating electronic and steric properties, influencing target binding and pharmacokinetics.
Properties
Molecular Formula |
C15H14FNO |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3,5-dimethylbenzamide |
InChI |
InChI=1S/C15H14FNO/c1-10-7-11(2)9-12(8-10)15(18)17-14-5-3-13(16)4-6-14/h3-9H,1-2H3,(H,17,18) |
InChI Key |
RWZOSRLCXDKQRL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)F)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on compounds sharing the benzamide scaffold or functional similarities, as derived from the evidence:
LMK235 (N-((6-(Hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide)
- Structure : Shares the 3,5-dimethylbenzamide core but incorporates a hydroxamate-terminated alkyl chain.
- Activity: Potent inhibitor of HDAC4/5 (class IIa HDACs) with equipotent efficacy to pan-HDAC inhibitors like SAHA. Demonstrates selective inhibition, reducing hypoxia-induced cisplatin resistance in non-small cell lung carcinoma cells at 0.2–1 μM concentrations .
- Key Differentiator : The hydroxamate group enhances metal-binding capacity (critical for HDAC inhibition), unlike the target compound’s simple amide linkage.
DM-PIT-1 (N-(2-Hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide)
- Structure : Features a 3,5-dimethylbenzamide core modified with a thiourea-linked nitrophenyl group.
- Pharmacokinetics : High recovery (70–80%) in plasma and tumor tissues via HPLC quantification; linear detection range of 0.25–20 μg/mL/g .
- Key Differentiator: The thiourea and nitrophenyl groups enhance solubility and target specificity for phosphoinositide signaling, unlike the fluorophenyl group in the target compound.
Halogen-Substituted Maleimides (e.g., N-(4-Fluorophenyl)maleimide)
- Structure : Maleimide core with para-fluorophenyl substitution (distinct from benzamide derivatives).
- Activity: Inhibits monoacylglycerol lipase (MGL) with IC₅₀ = 5.18 μM. Fluorine’s small size shows negligible impact on potency compared to bulkier halogens (e.g., iodine, IC₅₀ = 4.34 μM) .
- Key Insight : Fluorine’s electron-withdrawing effect may enhance binding affinity in certain contexts, but steric effects dominate in benzamide-based systems.
Peptoid-Based HDAC Inhibitors (e.g., Compounds 1j–2f)
- Structure: Benzamide derivatives with peptoid side chains (e.g., biphenyl or aminoalkyl groups).
- Activity: Class I HDAC inhibitors with IC₅₀ values in the nanomolar range. For example, compound 2f (N-{4-[(2-Amino-5-fluorophenyl)carbamoyl]benzyl}-3,5-dimethylbenzamide derivative) showed enhanced selectivity due to fluorophenyl and dimethyl substitutions .
- Key Differentiator : Flexible peptoid chains improve membrane permeability and target engagement compared to rigid alkyl or aryl groups.
Structural and Functional Analysis
Substituent Effects on Activity
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Fluorine substitution generally improves metabolic stability by resisting oxidative degradation, as seen in DM-PIT-1’s prolonged plasma half-life .
- Selectivity : Bulky substituents (e.g., hydroxamate in LMK235) improve HDAC isoform selectivity, whereas simpler amides (e.g., target compound) may exhibit broader off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
